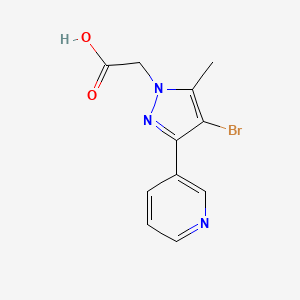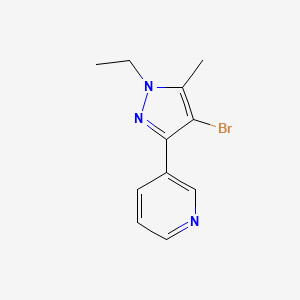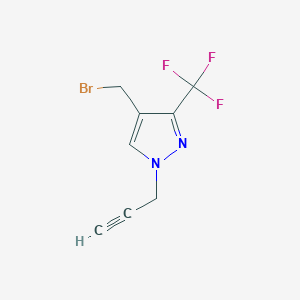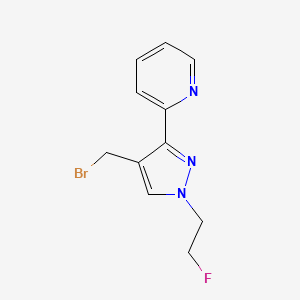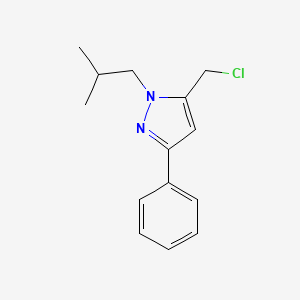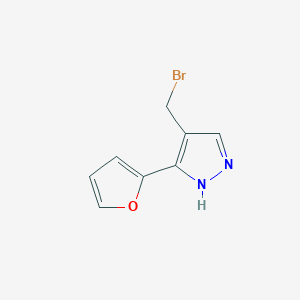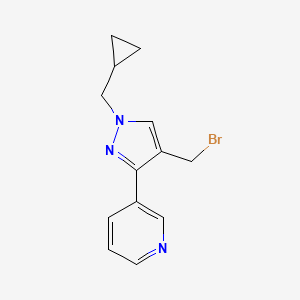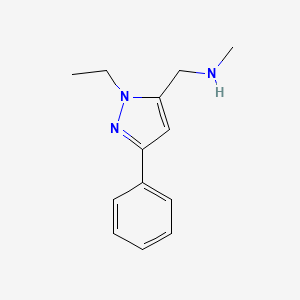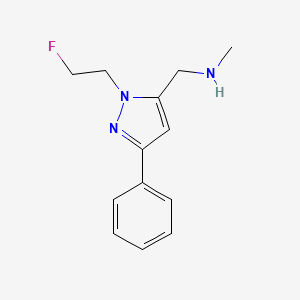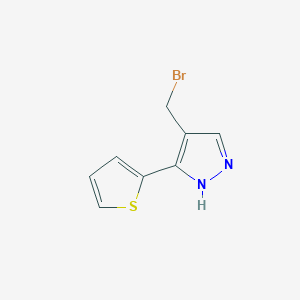
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
The compound “2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid” is an organic compound containing a pyrazole ring, a trifluoromethyl group, and a cyclopropylmethyl group attached to an acetic acid moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The trifluoromethyl group could be introduced using a variety of methods, including radical trifluoromethylation .Chemical Reactions Analysis
The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles. The presence of the carboxylic acid group could also allow for reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the carboxylic acid group could allow for hydrogen bonding .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Divergent cyclisations of pyrazolyl acetic acids have demonstrated the formation of interesting bicyclic heterocycles, indicating the compound's utility in generating novel chemical structures with potential applications in drug development and materials science (Smyth et al., 2007).
Organometallic Chemistry
- Pyrazolyl acetic acid derivatives have been used to synthesize dimeric bis[dicarboxylatotetraorganodistannoxanes], showcasing their potential in creating organometallic compounds with low fungicide, insecticide, and miticide activities, but certain cytotoxicities for cancer research (Wen et al., 2005).
Antimicrobial and Antifungal Activities
- Pyrazole derivatives have demonstrated antimicrobial and antifungal properties, indicating their potential use in developing new therapeutic agents against various pathogens (Asif et al., 2021); (Kumar et al., 2012).
Catalysis and Polymerization
- Pyrazolyl compounds have been studied as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in environmentally friendly polymer production (Matiwane et al., 2020).
Corrosion Inhibition
- Pyrazoline derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic media, indicating their potential in industrial applications to protect metals against corrosion (Lgaz et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates, which may affect various biochemical pathways .
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)9-7(3-8(16)17)5-15(14-9)4-6-1-2-6/h5-6H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIFKPDRUCIPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



